molecular formula C26H26N2O3 B11321494 N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2,2-diphenylacetamide

N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2,2-diphenylacetamide

Cat. No.: B11321494
M. Wt: 414.5 g/mol
InChI Key: GXZQVTCWONRRIF-UHFFFAOYSA-N
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Description

N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2,2-diphenylacetamide: is a complex organic compound characterized by its unique structure, which includes a benzoxazine ring fused with a butyl group and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2,2-diphenylacetamide typically involves multiple steps, starting with the formation of the benzoxazine ring This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, potentially altering the compound’s properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, leading to different derivatives.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of a wide range of analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound’s potential bioactivity could be explored for therapeutic applications, such as developing new drugs or diagnostic agents.

    Industry: It may find use in the development of new materials or as a precursor in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism by which N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2,2-diphenylacetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamide
  • N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)cyclohexanecarboxamide
  • N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)cyclopropanecarboxamide

Uniqueness

What sets N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2,2-diphenylacetamide apart from these similar compounds is its specific combination of functional groups and structural features. This unique arrangement may confer distinct chemical and biological properties, making it a valuable compound for further study and application.

Properties

Molecular Formula

C26H26N2O3

Molecular Weight

414.5 g/mol

IUPAC Name

N-(4-butyl-3-oxo-1,4-benzoxazin-6-yl)-2,2-diphenylacetamide

InChI

InChI=1S/C26H26N2O3/c1-2-3-16-28-22-17-21(14-15-23(22)31-18-24(28)29)27-26(30)25(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15,17,25H,2-3,16,18H2,1H3,(H,27,30)

InChI Key

GXZQVTCWONRRIF-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)COC2=C1C=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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